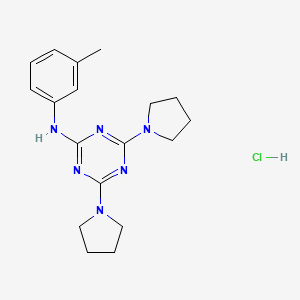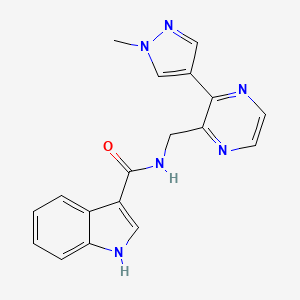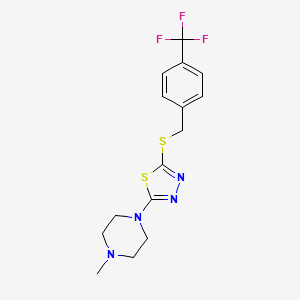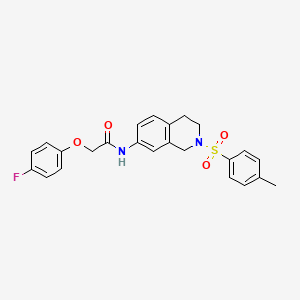
N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressive agent. It is a Janus kinase (JAK) inhibitor that selectively inhibits JAK3, which is involved in the signaling pathway of several cytokines. CP-690,550 has been studied extensively for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide selectively inhibits JAK3, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which are involved in the activation and proliferation of T cells and B cells. This leads to a reduction in inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, this compound has also been shown to have some adverse effects, including an increased risk of infections and malignancies.
Advantages and Limitations for Lab Experiments
N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide has several advantages for use in lab experiments. It is a selective JAK3 inhibitor, which allows for the specific targeting of this pathway without affecting other signaling pathways. This compound also has a well-established synthesis method, which makes it readily available for use in experiments. However, this compound also has some limitations. It has been shown to have some adverse effects, which may limit its use in certain experiments. Additionally, this compound is a small molecule drug, which may limit its ability to penetrate certain tissues or cellular compartments.
Future Directions
There are several future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide. One potential direction is the investigation of its use in combination with other immunosuppressive agents for the treatment of autoimmune diseases. Another potential direction is the investigation of its use in other disease states, such as cancer or infectious diseases. Additionally, further research is needed to better understand the mechanisms of action and potential side effects of this compound.
Synthesis Methods
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-bromo-1-methoxypropane with 2-aminothiazole to form 2-(1-methoxy-2-methylpropyl)thiazole. This compound is then reacted with cyclopentylmagnesium bromide to form the corresponding Grignard reagent, which is subsequently reacted with 4-chloro-5-methoxy-2-nitrobenzoic acid to form the intermediate compound. Finally, the intermediate is reacted with cyanamide to form this compound.
Scientific Research Applications
N-(1-cyano-2-methoxy-1-methylethyl)-4-cyclopentyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in the treatment of various autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-14(7-15,8-19-2)17-13(18)12-11(16-9-20-12)10-5-3-4-6-10/h9-10H,3-6,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGBJPZLAVAZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=C(N=CS1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)

![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2536411.png)
![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2536424.png)

![2-[[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2536426.png)
![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2536427.png)
![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2536428.png)